1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 194.66 g/mol. It features a tetrahydroisoquinoline structure, which is a bicyclic compound containing nitrogen. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in laboratory settings. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .
The chemical behavior of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can be characterized by various reactions typical of nitrogen-containing heterocycles:
1,2,3,4-Tetrahydroisoquinoline derivatives exhibit diverse biological activities. Research indicates that they may possess:
Several methods have been developed for synthesizing 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride:
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride has several applications:
Interaction studies involving 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride have focused on its binding affinity with various biological targets:
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride shares structural similarities with various compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile | 149355-52-2 | 0.97 |
Isoindoline-5-carbonitrile hydrochloride | 1159823-51-4 | 0.87 |
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 111661-47-3 | 0.74 |
2-Methyl-1,2,3,4-tetrahydroisoquinoline | 1612-65-3 | 0.75 |
These compounds exhibit variations in their functional groups and biological activities while maintaining a core structural similarity to 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride. This uniqueness lies in its specific carbonitrile substitution at the 8-position of the isoquinoline structure .